Cas no 1805256-46-5 (5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid)
5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C8H5Br2F2NO2/c9-1-3-5(7(11)12)4(10)2-13-6(3)8(14)15/h2,7H,1H2,(H,14,15)
- InChI Key: WLVYGSBUAFYZSJ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=O)O)C(CBr)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2
5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056751-1g |
5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid |
1805256-46-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1805256-46-5, known as 5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, a bromomethyl group, and a difluoromethyl group. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.
Pyridine derivatives have long been recognized for their versatility in organic synthesis and their ability to serve as building blocks for more complex molecules. The carboxylic acid group in this compound adds to its functionality, enabling it to participate in a wide range of chemical reactions, such as esterification and amidation. Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents, particularly in the context of targeted drug delivery systems and enzyme inhibitors.
The bromomethyl group and difluoromethyl group are key features of this compound's structure. These groups not only influence the molecule's reactivity but also contribute to its stability under various chemical conditions. Researchers have explored the use of this compound in the synthesis of bioactive molecules, where its ability to undergo nucleophilic substitution reactions has proven advantageous. Furthermore, the bromine atoms present in the molecule are known to enhance its electronic properties, making it a promising candidate for applications in electronic materials and photovoltaic devices.
Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing this compound. Traditional approaches often involved multi-step processes with low yields, but modern techniques leveraging transition metal catalysis and microwave-assisted synthesis have significantly improved the synthesis efficiency. These developments have made it possible to produce larger quantities of the compound for industrial and research purposes.
In terms of applications, 5-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid has shown potential in the field of agricultural chemistry, particularly as a precursor for herbicides and insecticides. Its ability to inhibit specific enzymes involved in plant growth regulation has been extensively studied, with promising results indicating its efficacy as a selective herbicide. Additionally, this compound has been investigated for its role in the development of antiviral agents, where its structure allows for interactions with viral proteins critical for replication.
The environmental impact of this compound is another area of active research. Studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose significant risks to ecosystems. Preliminary findings suggest that while the compound exhibits moderate toxicity under certain conditions, proper handling and disposal protocols can mitigate these risks effectively.
Looking ahead, ongoing research aims to further elucidate the structural properties and functional capabilities of this compound. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its potential applications, particularly in the realms of nanotechnology and green chemistry. As our understanding of this molecule deepens, it is anticipated that it will play an increasingly important role in advancing both scientific research and industrial innovation.
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